molecular formula C8H10BrN B1281310 3-Bromo-2,4-dimethylaniline CAS No. 66314-77-0

3-Bromo-2,4-dimethylaniline

Cat. No.: B1281310
CAS No.: 66314-77-0
M. Wt: 200.08 g/mol
InChI Key: NOIVEHKDGBUHGJ-UHFFFAOYSA-N
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Description

3-Bromo-2,4-dimethylaniline: is an organic compound with the molecular formula C8H10BrN . It is a derivative of aniline, where the hydrogen atoms at positions 3 and 5 of the benzene ring are replaced by bromine and methyl groups, respectively. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Mode of Action

As a substituted aniline, it may undergo various chemical reactions, including electrophilic aromatic substitution . The bromine atom and the dimethylamino group can influence the reactivity of the compound, potentially leading to unique interactions with its biological targets.

Pharmacokinetics

The compound’s molecular weight (20007600) and LogP (322930) suggest that it may have reasonable bioavailability .

Biochemical Analysis

Biochemical Properties

3-Bromo-2,4-dimethylaniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the expression of genes involved in detoxification processes . Additionally, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in changes in cellular function, such as alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit toxic or adverse effects . For example, high doses of this compound have been associated with hematotoxicity, characterized by damage to blood cells and tissues . These dosage-dependent effects highlight the importance of careful dose selection in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s biological activity and toxicity. For instance, the N-demethylation and N-oxidation of this compound are key metabolic reactions that determine its fate in the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can interact with metabolic enzymes and influence their activity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 3-Bromo-2,4-dimethylaniline often involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Bromo-2,4-dimethylaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of dyes and pigments .

Biology: In biological research, this compound is used to study the effects of brominated anilines on cellular processes and enzyme activities. It serves as a model compound for investigating the metabolism and toxicity of brominated aromatic amines .

Medicine: this compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors. It is also used in the synthesis of bioactive molecules with potential medicinal properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including corrosion inhibitors, surfactants, and polymer additives. It is also employed in the manufacture of electronic materials and coatings .

Properties

IUPAC Name

3-bromo-2,4-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIVEHKDGBUHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30496215
Record name 3-Bromo-2,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66314-77-0
Record name 3-Bromo-2,4-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30496215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Dimethyl-3-nitrobromo benzene (5.7 g, 0.025 mol) was dissolved in acetic acid (60 mL) and ethanol (60 mL). To this was added iron powder (5.6 g, 0.01 mol) in small portions and after the addition, it was refluxed for 2-3 h under nitrogen. An additional 2.8 g of iron powder was added and again refluxed for another 2 h. The mixture was filtered through celite and concentrated in vacuo. The residue was neutralized with sodium carbonate solution and repeatedly extracted (×3) with boiling ethyl acetate (50 mL each). Ethyl acetate was concentrated after drying over sodium sulfate to give a brown solid which was purified by chromatography on silica gel using 4% ethyl acetate in hexane to give a pale yellow solid.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.6 g
Type
catalyst
Reaction Step Three
Name
Quantity
2.8 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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